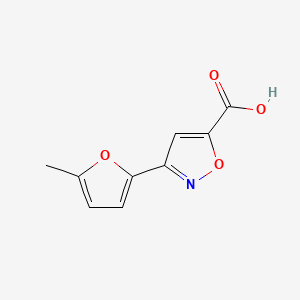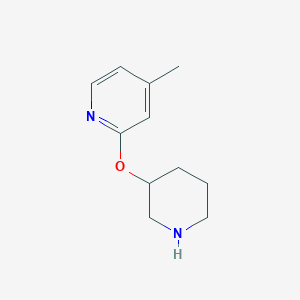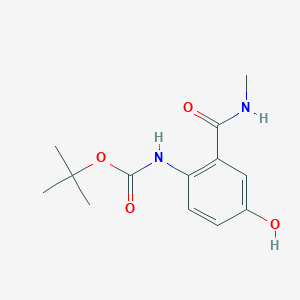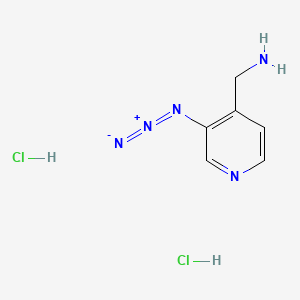![molecular formula C12H17Cl2N3OS B15315797 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazinedihydrochloride](/img/structure/B15315797.png)
1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine dihydrochloride is a heterocyclic compound that contains a furan ring, a thiazole ring, and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine dihydrochloride typically involves the following steps:
Formation of the thiazole ring: The thiazole ring can be synthesized by the reaction of furan-2-carbonyl chloride with pyridin-2-amine in the presence of a base such as potassium hydroxide.
Formation of the piperazine moiety: The piperazine moiety can be introduced by reacting the thiazole intermediate with piperazine in the presence of a suitable catalyst.
Formation of the dihydrochloride salt: The final compound is obtained by treating the piperazine derivative with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-{[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in biological assays to study its effects on various biological pathways and targets.
Pharmaceuticals: It is explored as a potential drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-{[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-1,3-thiazole derivatives: These compounds share the furan and thiazole rings but lack the piperazine moiety.
Piperazine derivatives: These compounds contain the piperazine moiety but may have different substituents on the nitrogen atoms.
Uniqueness
1-{[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine dihydrochloride is unique due to the combination of the furan, thiazole, and piperazine moieties in a single molecule.
Properties
Molecular Formula |
C12H17Cl2N3OS |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
2-(furan-2-yl)-4-(piperazin-1-ylmethyl)-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C12H15N3OS.2ClH/c1-2-11(16-7-1)12-14-10(9-17-12)8-15-5-3-13-4-6-15;;/h1-2,7,9,13H,3-6,8H2;2*1H |
InChI Key |
GLHHORFCGMYARE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CSC(=N2)C3=CC=CO3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15315715.png)
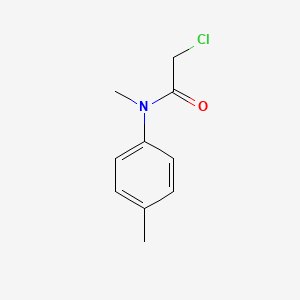
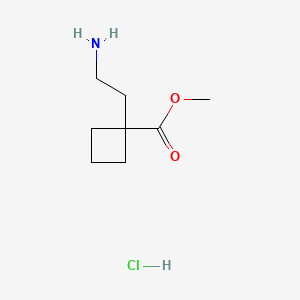
![5-Isopropylbicyclo[3.1.0]hexan-2-one](/img/structure/B15315731.png)
![{3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride](/img/structure/B15315744.png)


